

Stemonidine and its Congeners: A Technical Guide to Stemona Alkaloids

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Compound of Interest		
Compound Name:	Stemonidine	
Cat. No.:	B15586794	Get Quote

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Introduction

The Stemonaceae family of plants, particularly the genus Stemona, is a rich source of structurally diverse and biologically active alkaloids. For centuries, extracts from these plants have been utilized in traditional medicine across Asia for treating respiratory ailments and as insecticides. At the heart of these applications are the Stemona alkaloids, a unique class of natural products characterized by a core pyrrolo[1,2-a]azepine or pyrido[1,2-a]azepine nucleus. **Stemonidine**, a notable member of this family, embodies the complex architecture and therapeutic potential that has captivated the interest of chemists and pharmacologists alike. This technical guide provides an in-depth exploration of the classification of **Stemonidine** and related Stemona alkaloids, alongside a compilation of key experimental methodologies for their study.

Classification of Stemona Alkaloids

The classification of Stemona alkaloids has evolved over time with the continuous discovery of new structural entities. Several systems are used, often concurrently, to categorize these complex molecules.

1. Classification Based on Core Skeleton and Biogenetic Origin:

Foundational & Exploratory





A widely accepted classification system is based on the carbon skeleton and the presumed biosynthetic pathways. This approach categorizes the alkaloids into several principal types. **Stemonidine** belongs to the tuberostemospironine group, which is characterized by a spiro y-lactone at C-9 of the pyrrolo[1,2-a]azepine core.

Another biogenetic classification divides Stemona alkaloids into two major classes based on the origin of their terpene-derived moieties:

- Hemiterpenoid Pyrrolidine Alkaloids
- · Monoterpenoid Pyrrolidine Alkaloids

These classes are further subdivided into numerous types based on their specific structural features.

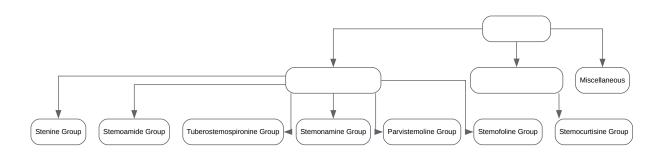
2. Classification Based on Structural Groups:

A more structurally focused classification divides the alkaloids into distinct groups based on their overall architecture. The major groups include:

- Stenine group: Characterized by a specific tetracyclic or pentacyclic framework.
- Stemoamide group: Possessing a tricyclic 2H-furo[3,2-c]pyrrolo[1,2-a]azepine nucleus.
- Tuberostemospironine group: Featuring a 2H-spiro[furan-2,9'-[9H]pyrrolo[1,2-a]azepin]-5-one nucleus. **Stemonidine** is a member of this group.
- Stemonamine group
- Parvistemoline group
- Stemofoline group
- Stemocurtisine group: Distinguished by a pyrido[1,2-a]azepine core.
- Miscellaneous group: Comprising alkaloids that do not fit into the other defined groups.



The following diagram illustrates the logical relationship in the structural classification of Stemona alkaloids.



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Structural Classification of Stemona Alkaloids

Chemical Structure of Stemonidine

Stemonidine is a natural Stemona alkaloid with the following chemical details:

CAS Number: 85700-47-6[1]

Molecular Formula: C₁₉H₂₉NO₅[1]

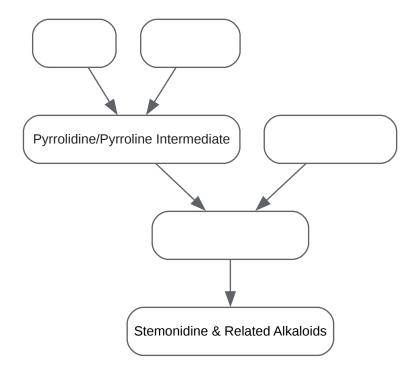
Molecular Weight: 351.44 g/mol [2]

Biosynthesis of Stemona Alkaloids

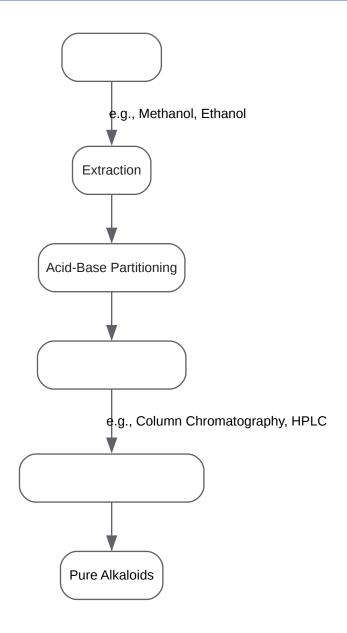
The biosynthesis of Stemona alkaloids is a complex process that is believed to originate from L-ornithine and glutamic acid. These precursors form a key pyrrolidine or pyrroline intermediate, which then undergoes a series of reactions with terpene-derived units to construct the characteristic core structures of this alkaloid family. The diversity of the Stemona alkaloids arises from the different terpene precursors utilized and the various cyclization and rearrangement reactions that follow.

The following diagram provides a simplified overview of the proposed biosynthetic pathway.









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